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molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Cat. No. B1598674
M. Wt: 253.72 g/mol
InChI Key: CWOKGKKXZYNBJS-UHFFFAOYSA-N
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Patent
US07390830B1

Procedure details

An H2O (25 mL) solution of LiOH (1.66 g) was added to a THF (60 mL) solution of ethyl 1-(4-chlorobenzyl)nipecotate. The resulting reaction mixture was stirred at room temperature for 1.5 hours. The solvent was removed under reduced pressure to provide an amorphous solid. The obtained crude product was purified by column chromatography (SiO2, 50% methanol-dichloromethane) to afford 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as an off-while amorphous solid. The purity was determined by RPLC/MS (>95%). ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[Li+].[OH-].[Cl:4][C:5]1[CH:22]=[CH:21][C:8]([CH2:9][N:10]2[CH2:20][CH2:19][CH2:18][CH:12]([C:13]([O:15]CC)=[O:14])[CH2:11]2)=[CH:7][CH:6]=1>C1COCC1>[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]2[CH2:20][CH2:19][CH2:18][CH:12]([C:13]([OH:15])=[O:14])[CH2:11]2)=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1.66 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN2CC(C(=O)OCC)CCC2)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide an amorphous solid
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 50% methanol-dichloromethane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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